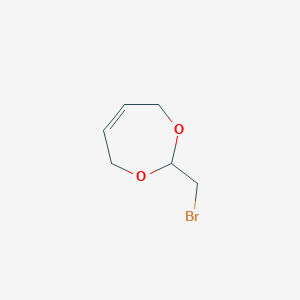

2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine

描述

2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine is an organic compound that belongs to the class of dioxepines It is characterized by a bromomethyl group attached to a dioxepine ring, which is a seven-membered ring containing two oxygen atoms

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine typically involves the bromination of a precursor compound. One common method is the bromination of 4,7-dihydro-2H-1,3-dioxepine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows: [ \text{4,7-dihydro-2H-1,3-dioxepine} + \text{NBS} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction conditions and minimizing the risk of side reactions.

化学反应分析

Types of Reactions: 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or brominated derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include brominated oxides.

Reduction: Products include methyl derivatives.

科学研究应用

2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

作用机制

The mechanism of action of 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine involves its reactivity with various biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to the inhibition of enzyme activity or disruption of DNA function. The exact molecular targets and pathways depend on the specific biological context and the nature of the nucleophiles involved.

相似化合物的比较

- 2-(Chloromethyl)-4,7-dihydro-2H-1,3-dioxepine

- 2-(Iodomethyl)-4,7-dihydro-2H-1,3-dioxepine

- 2-(Hydroxymethyl)-4,7-dihydro-2H-1,3-dioxepine

Comparison:

- Reactivity: The bromomethyl group in 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine is more reactive than the chloromethyl group but less reactive than the iodomethyl group. This makes it a versatile intermediate for various chemical reactions.

- Stability: The compound is more stable than its iodo counterpart but less stable than its chloro counterpart.

- Applications: While all these compounds are used in organic synthesis, the bromomethyl derivative is preferred for reactions requiring moderate reactivity and stability.

生物活性

2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features a bromomethyl group attached to a dioxepine ring system, which enhances its reactivity compared to similar compounds with chloromethyl or iodomethyl groups. This reactivity allows it to participate in various chemical reactions including nucleophilic substitution, oxidation, and reduction.

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites in biological molecules such as proteins and nucleic acids. This can lead to the inhibition of enzyme activity or disruption of DNA function, making it a candidate for further investigation in therapeutic contexts.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. The mechanism likely involves the compound's ability to interact with bacterial cell components, disrupting their function.

Anticancer Activity

Preliminary studies suggest that this compound may also have anticancer properties . The bromomethyl group can react with nucleophiles in cancer cells, potentially leading to apoptosis (programmed cell death). Specific studies have indicated that derivatives of this compound can inhibit tumor growth in animal models.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several dioxepine derivatives, including this compound. The results indicated notable inhibition zones against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Anticancer Activity

In another study focused on anticancer activity, researchers tested the compound against various cancer cell lines. The findings revealed that at specific concentrations, this compound significantly reduced cell viability in breast and lung cancer cells compared to control groups .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine, and what experimental conditions are critical for success?

- Methodological Answer : A widely used approach involves ring-closing metathesis (RCM) with Grubbs catalysts. For example, glyoxal bis(diallylacetal) undergoes RCM in dry CH₂Cl₂ under inert atmosphere (N₂) with Grubbs (I) catalyst (3 mol%), yielding derivatives like 4,7-dihydro-1,3-dioxepines after purification via silica gel chromatography . Another route employs 1,3-dipolar cycloaddition , where nitrile oxides react with the dioxepine core to form isoxazole derivatives. Key conditions include anhydrous solvents, controlled temperature, and monitoring via TLC .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments and carbon hybridization. For example, substituent-induced chemical shifts (SCS) in derivatives can be analyzed using dual substituent parameter (DSP) methods with Hammett (σ) and Swain-Lupton (F, R) constants .

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹).

- Elemental Analysis : Confirms purity and stoichiometry .

Q. What safety protocols are recommended for handling brominated dioxepines in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. In case of exposure, consult safety data sheets (SDS) and provide medical personnel with compound-specific data (e.g., CAS 4469-34-5). Avoid inhalation and ensure waste is neutralized before disposal .

Advanced Research Questions

Q. How do electronic effects of substituents influence the ¹³C NMR chemical shifts in dioxepine derivatives, and how can these be quantitatively modeled?

- Methodological Answer : Substituent effects on ¹³C NMR shifts are analyzed via single and multiple regression models . For example, SCS values correlate with Hammett σ constants and Swain-Lupton parameters (F, R). A dual substituent parameter (DSP) approach explains resonance and inductive effects, with regression coefficients (R² > 0.85) validating predictive accuracy. This method is critical for rationalizing electronic interactions in heterocyclic systems .

Q. What strategies mitigate by-product formation during metathesis reactions involving dioxepine precursors?

- Methodological Answer : By-products like 4,4',7,7'-tetrahydro-2,2'-bi(1,3-dioxepine) arise from competing dimerization pathways. Optimization includes:

- Catalyst loading : Reducing Grubbs catalyst to ≤3 mol% minimizes side reactions.

- Solvent choice : Dry CH₂Cl₂ suppresses hydrolysis.

- Reaction time : Monitoring via TLC ensures termination before secondary processes dominate .

Q. How can contradictions in spectral data (e.g., unexpected ¹³C shifts) be resolved during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare experimental shifts with DFT-calculated values or databases (e.g., EPA DSSTox ).

- Substituent effect modeling : Apply DSP analysis to distinguish electronic vs. steric contributions .

- Isotopic labeling : Use deuterated analogs (e.g., CDCl₃) to confirm assignments .

Q. What role does this compound play in polymer functionalization, and how is its reactivity leveraged?

- Methodological Answer : The bromomethyl group acts as a reactive handle for post-polymerization modifications. For instance, it undergoes nucleophilic substitution with amines or thiols to introduce functionalities (e.g., conductivity enhancers). Reaction conditions (e.g., DMF, 60°C, 12 h) are tailored to balance reactivity and stability .

Q. Data Analysis and Optimization

Q. What statistical methods are employed to validate substituent effect models in NMR studies?

- Methodological Answer : Use linear regression analysis with metrics like R², p-values, and residuals. For example, a study on dioxepine derivatives achieved R² = 0.92 using Swain-Lupton parameters, confirming the model’s reliability. Outliers are investigated for steric or solvent effects .

Q. How can reaction yields for dioxepine syntheses be improved through kinetic studies?

- Methodological Answer : Conduct time-resolved NMR or in situ IR to identify rate-limiting steps. For RCM, increasing temperature (25°C → 40°C) accelerates metathesis but risks decomposition. Balance between kinetics and thermodynamics is critical .

属性

IUPAC Name |

2-(bromomethyl)-4,7-dihydro-1,3-dioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c7-5-6-8-3-1-2-4-9-6/h1-2,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEOEJODJLWEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCOC(O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439570 | |

| Record name | 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117381-06-3 | |

| Record name | 2-(Bromomethyl)-4,7-dihydro-1,3-dioxepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117381-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。